N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that features a benzoxazole ring, a phenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a carboxylic acid derivative.
Coupling with Phenyl Group: The benzoxazole ring is then coupled with a phenyl group through a Suzuki or Heck coupling reaction.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
1D Open-Framework Metal Phosphates: Compounds with similar crystal structures but different hydrogen bond networks.
Uniqueness
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its combination of a benzoxazole ring and a sulfonamide group, which imparts specific electronic and steric properties that are not found in simpler compounds like benzylamine.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-18-10-16-21(17-11-18)35(32,33)30-23-7-3-2-6-22(23)26(31)28-20-14-12-19(13-15-20)27-29-24-8-4-5-9-25(24)34-27/h2-17,30H,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTBGCHYEOINDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.